molecular formula C20H12BrIN2O2 B11540226 4-bromo-2-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

4-bromo-2-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B11540226
M. Wt: 519.1 g/mol
InChI Key: OUVIXIYHCYHRSC-UHFFFAOYSA-N
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Description

4-Bromo-2-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol: is a chemical compound with the following properties:

    Molecular Formula: CHBrNO

    CAS Number: 947686-42-2

    Molecular Weight: 292.134 g/mol

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves the following steps:

    Bromination: Bromination of a suitable precursor (such as 2-hydroxybenzaldehyde) yields 4-bromo-2-hydroxybenzaldehyde.

    Condensation: The brominated aldehyde reacts with 3-iodoaniline to form the imine linkage, resulting in the desired compound.

Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The phenolic hydroxyl group can undergo oxidation reactions.

    Substitution: The bromine atom is susceptible to nucleophilic substitution.

    Reduction: The imine group may be reduced to the corresponding amine.

Common Reagents and Conditions::

    Bromination: N-bromosuccinimide (NBS) in an inert solvent.

    Condensation: Acidic conditions facilitate imine formation.

    Reduction: Sodium borohydride (NaBH) or other reducing agents.

Major Products:: The major product is the target compound itself.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for designing novel ligands and catalysts.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring potential therapeutic effects.

Mechanism of Action

The compound’s mechanism of action involves binding to specific molecular targets, modulating pathways related to its biological activity. Further research is needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

While unique, it shares similarities with other compounds, such as:

    4-Bromo-2-(((5-methyl-3-isoxazolyl)imino)methyl)phenol:

    4-Bromo-2-{(E)-[(4’-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)imino]methyl}phenol:

Properties

Molecular Formula

C20H12BrIN2O2

Molecular Weight

519.1 g/mol

IUPAC Name

4-bromo-2-[[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol

InChI

InChI=1S/C20H12BrIN2O2/c21-14-4-6-18(25)13(8-14)11-23-16-5-7-19-17(10-16)24-20(26-19)12-2-1-3-15(22)9-12/h1-11,25H

InChI Key

OUVIXIYHCYHRSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=CC(=C4)Br)O

Origin of Product

United States

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